molecular formula C12H12N2O2S B15277921 2-Methyl-2-(6-(thiophen-2-yl)pyridazin-3-yl)propanoic acid

2-Methyl-2-(6-(thiophen-2-yl)pyridazin-3-yl)propanoic acid

Cat. No.: B15277921
M. Wt: 248.30 g/mol
InChI Key: SXCYPLXKAVPQDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-2-(6-(thiophen-2-yl)pyridazin-3-yl)propanoic acid is a compound that contains a thiophene ring and a pyridazine ring Thiophene is a five-membered ring containing sulfur, while pyridazine is a six-membered ring with two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(6-(thiophen-2-yl)pyridazin-3-yl)propanoic acid typically involves the condensation of thiophene derivatives with pyridazine precursors. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using the aforementioned methods, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(6-(thiophen-2-yl)pyridazin-3-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: Thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: Pyridazine rings can be reduced to form dihydropyridazines.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, while nucleophilic substitution can occur on the pyridazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic substitution may involve reagents like bromine (Br2) or nitric acid (HNO3), while nucleophilic substitution may involve amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydropyridazines.

    Substitution: Various substituted thiophene or pyridazine derivatives.

Scientific Research Applications

2-Methyl-2-(6-(thiophen-2-yl)pyridazin-3-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-2-(6-(thiophen-2-yl)pyridazin-3-yl)propanoic acid depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The thiophene and pyridazine rings can engage in π-π interactions, hydrogen bonding, and other non-covalent interactions with biological macromolecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-2-(6-(thiophen-2-yl)pyridazin-3-yl)propanoic acid is unique due to the presence of both thiophene and pyridazine rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H12N2O2S

Molecular Weight

248.30 g/mol

IUPAC Name

2-methyl-2-(6-thiophen-2-ylpyridazin-3-yl)propanoic acid

InChI

InChI=1S/C12H12N2O2S/c1-12(2,11(15)16)10-6-5-8(13-14-10)9-4-3-7-17-9/h3-7H,1-2H3,(H,15,16)

InChI Key

SXCYPLXKAVPQDY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=NN=C(C=C1)C2=CC=CS2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.